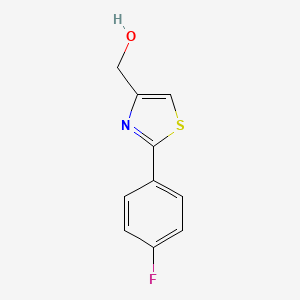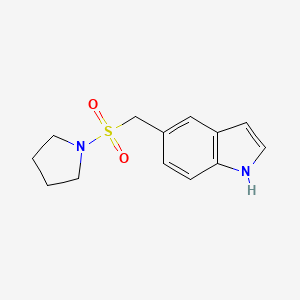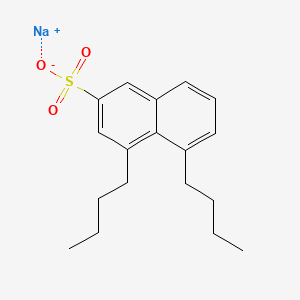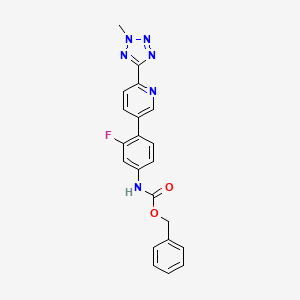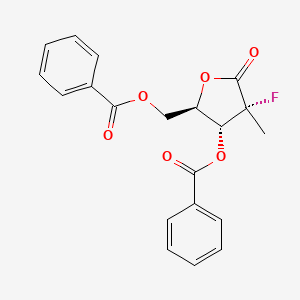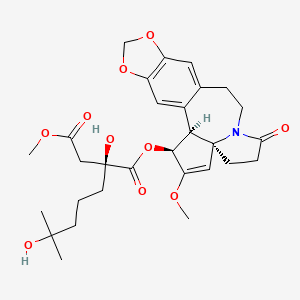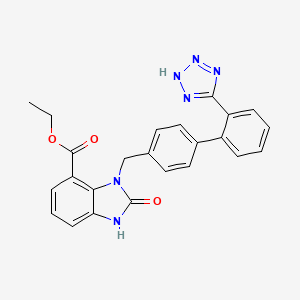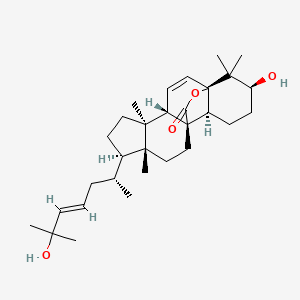
1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid, also known as MNP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MNP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Applications De Recherche Scientifique
Chemical Structure and Properties
1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole compounds known for their complex chemical structure and significant potential in various scientific applications. The compound exhibits a polarized structure in some of its parts, which is crucial for forming hydrogen-bonded chains and sheets in its crystalline form. These characteristics are instrumental in its application in crystallography and material science (Portilla et al., 2007).
Crystallography and Material Science
The compound's ability to form hydrogen-bonded chains and sheets makes it valuable in crystallography. This property is essential for understanding the material's structure at a molecular level, which is crucial in material science for designing new materials with desired properties. The compound's crystalline structure has been studied extensively, revealing complex sheets and edge-fused rings formed by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).
Coordination Chemistry
The pyrazole-dicarboxylic acid derivatives, which include 1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid, are used in coordination chemistry to form novel mononuclear CuII/CoII coordination complexes. These complexes are known for their unique hydrogen-bonded networks and potential application in designing new catalytic systems (Radi et al., 2015).
Organic Synthesis and Reactivity
The reactivity of 1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid and its derivatives is a subject of interest in organic synthesis. The compound and its N-methyl derivative have been studied for their reaction with ammonia, aliphatic amines, phenols, thiols, and other nucleophiles. These studies are crucial for understanding the compound's reactivity and designing new synthetic routes for various organic molecules (Dalinger et al., 2013).
Luminescent Properties
Some derivatives of 1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid are known for their luminescent properties. These properties are valuable in the field of material science, especially in the development of new luminescent materials (Jin, 2013).
Propriétés
Numéro CAS |
1175992-94-5 |
|---|---|
Nom du produit |
1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid |
Formule moléculaire |
C8H11N3O4 |
Poids moléculaire |
218.224 |
Nom IUPAC |
2-methyl-4-nitro-5-(2,2,3,3,3-pentadeuteriopropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)/i1D3,3D2 |
Clé InChI |
GFORSNBMYCLGIE-WNWXXORZSA-N |
SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)
